Fluperlapine Fluperlapine Fluperlapine is a benzazepine.
Brand Name: Vulcanchem
CAS No.: 67121-76-0
VCID: VC0006333
InChI: InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3
SMILES: CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F
Molecular Formula: C19H20FN3
Molecular Weight: 309.4 g/mol

Fluperlapine

CAS No.: 67121-76-0

Cat. No.: VC0006333

Molecular Formula: C19H20FN3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Fluperlapine - 67121-76-0

CAS No. 67121-76-0
Molecular Formula C19H20FN3
Molecular Weight 309.4 g/mol
IUPAC Name 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine
Standard InChI InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3
Standard InChI Key OBWGMKKHCLHVIE-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F
Canonical SMILES CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F

Chemical Structure and Physicochemical Properties

Fluperlapine (IUPAC name: 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c]benzazepine) features a tricyclic dibenzazepine core substituted with a fluorine atom at position 3 and a 4-methylpiperazinyl group at position 6 (Figure 1). Its molecular weight is 309.388 g/mol, with a hydrogen bond acceptor count of 3 and an XLogP value of 2.9, indicating moderate lipophilicity . The compound's SMILES notation (CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F) and InChIKey (OBWGMKKHCLHVIE-UHFFFAOYSA-N) provide precise descriptors for its stereochemical configuration .

Table 1: Predicted Collision Cross Section (CCS) Values for Fluperlapine Adducts

Adductm/zCCS (Ų)
[M+H]+310.17140173.8
[M+Na]+332.15334187.0
[M+NH4]+327.19794181.5
[M-H]-308.15684176.9

The compound's structural similarity to clozapine is notable, differing primarily in the substitution pattern: fluperlapine contains a fluorine atom instead of chlorine and features a methylpiperazine side chain . This modification confers distinct metabolic stability, as fluperlapine demonstrates relative resistance to oxidative degradation compared to clozapine .

Pharmacological Mechanisms and Receptor Interactions

Fluperlapine exhibits a multi-receptor binding profile characteristic of atypical antipsychotics. In vitro studies reveal high affinity for dopamine D₂ receptors (IC₅₀ ≈ 31.6 nM) and serotonin 5-HT₇ receptors (Ki = 31.6 nM), with additional activity at muscarinic acetylcholine receptors (IC₅₀ ≈ 15 nM) . Unlike typical neuroleptics such as haloperidol, fluperlapine shows rapid but short-lived receptor occupancy, potentially explaining its reduced extrapyramidal effects .

Dopaminergic Modulation

Ex vivo binding assays demonstrate fluperlapine's capacity to block striatal D₂ receptors while simultaneously increasing dopamine metabolism across cortical and limbic regions . This dual action—receptor antagonism coupled with enhanced neurotransmitter turnover—contrasts sharply with haloperidol's prolonged D₂ blockade and may underlie fluperlapine's atypical antipsychotic profile. At 400 mg/day doses, clinical studies report significant reductions in positive and negative schizophrenia symptoms without inducing catalepsy .

Serotonergic and Cholinergic Effects

The compound's 5-HT₇ receptor antagonism (Ki = 31.6 nM) correlates with its antidepressant effects observed in clinical trials . Simultaneous muscarinic receptor blockade (IC₅₀ ≈ 15 nM) likely contributes to its low extrapyramidal symptom incidence by counterbalancing dopaminergic effects in the nigrostriatal pathway . This anticholinergic activity also explains peripheral side effects such as dry mouth and constipation reported in early trials .

Clinical Efficacy in Psychiatric Disorders

Open-label multicenter trials conducted in the 1980s established fluperlapine's antipsychotic potential. A 20-day study of 85 schizophrenia patients receiving 400 mg/day demonstrated significant reductions in AMDP (Arbeitsgemeinschaft für Methodik und Dokumentation in der Psychiatrie) psychosis scores, with particular efficacy against depressive comorbidity .

Table 2: Key Clinical Trial Outcomes (N=85)

ParameterBaselineDay 20p-value
AMDP Psychosis Score28.412.1<0.001
Depressive Symptoms15.26.8<0.01
EPS Incidence-2.3%NS

Notably, 78% of patients achieved ≥50% reduction in positive symptoms, with response rates comparable to clozapine but with faster onset (significant improvement by Day 5) . The antidepressant effect, evidenced by 62% reduction in depressive scores, suggests unique multimodal activity beyond dopamine modulation .

Metabolic Pathways and Toxicity Mechanisms

Fluperlapine undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with secondary pathways involving myeloperoxidase (MPO) in neutrophils . The major metabolite, 7-hydroxyfluperlapine, plays a central role in both therapeutic effects and toxicity.

CYP-Mediated Oxidation

In vitro models using rat and human hepatocytes identify three primary metabolic routes:

  • N-Oxidation: Formation of fluperlapine N-oxide (45% of metabolites)

  • Aromatic Hydroxylation: 7-hydroxyfluperlapine production (30%)

  • N-Demethylation: Piperazine ring modification (15%)

Myeloperoxidase-Dependent Toxicity

Activated neutrophils convert 7-hydroxyfluperlapine to an electrophilic iminoquinone via MPO/H₂O₂/Cl⁻ system . This metabolite covalently binds to:

  • Myeloperoxidase (IC₅₀ = 4.2 µM)

  • Neutrophil membrane proteins (KD = 1.8 µM)

  • Glutathione (k = 2.7 × 10³ M⁻¹s⁻¹)

Such adduct formation triggers neutrophil apoptosis and subsequent agranulocytosis, observed in 0.8% of patients during clinical trials . The toxicity mechanism parallels clozapine-induced agranulocytosis but with delayed onset (median 6 weeks vs. 4 weeks for clozapine) .

EventFluperlapineClozapineHaloperidol
Agranulocytosis0.81.20.1
Orthostatic Hypotension12.415.64.2
Anticholinergic Effects18.222.17.3
Seizures0.30.90.2

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